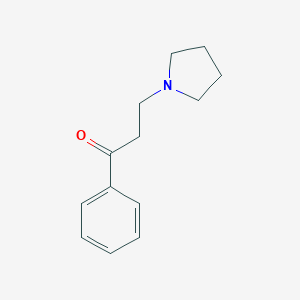

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSWNYCNECGVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275711 | |

| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-39-3 | |

| Record name | 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(pyrrolidin-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one chemical properties.

An In-depth Technical Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Introduction and Scientific Context

This compound, a β-aminoketone, belongs to the broader class of compounds often referred to as Mannich bases. Structurally, it features a phenyl ketone group connected to a pyrrolidine ring via an ethylene bridge. This arrangement makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its relationship to the cathinone class of molecules also positions it as a relevant compound for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical profile, and potential applications, grounded in established chemical principles and available data.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. This compound is identified by CAS Number 94-39-3.[1][2] Its hydrochloride salt, a common form for handling and storage, is identified by CAS Number 833-86-3.[3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| CAS Number | 94-39-3 | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2] |

| Boiling Point | 100-110 °C @ 1-1.5 Torr; 328.6 °C @ 760 mmHg | [1][2] |

| Melting Point | 156 °C | [1] |

| Flash Point | 122.2 ± 12.5 °C | [1][2] |

| Refractive Index | 1.543 | [1] |

| LogP (XLogP3) | 2.44 | [1] |

| Polar Surface Area (PSA) | 20.31 Ų | [1] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; N11 [label="N", fontcolor="#4285F4"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

// Position nodes for phenyl ring C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];

// Position nodes for propanone chain C7 [pos="1.87,0!"]; O8 [pos="1.87,0.8!"]; C9 [pos="2.87,-0.5!"]; C10 [pos="3.87,0!"];

// Position nodes for pyrrolidine ring N11 [pos="4.87,-0.5!"]; C12 [pos="4.87,-1.5!"]; C13 [pos="5.87,-1.5!"]; C14 [pos="6.37,-0.5!"]; C15 [pos="5.87,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- N11;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontsize=10]; H1 [label="H₂", pos="2.87,-1!"]; H2 [label="H₂", pos="3.87,0.5!"]; H3 [label="H₂", pos="4.37,-1.8!"]; H4 [label="H₂", pos="6.37,-1.8!"]; H5 [label="H₂", pos="6.87,-0.5!"]; H6 [label="H₂", pos="6.37,0.3!"]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is the Mannich reaction. This one-pot, three-component reaction is a cornerstone of amine synthesis due to its high atom economy and the use of readily available starting materials.

Core Reactants:

-

Acetophenone: Provides the acidic α-proton and the phenyl ketone backbone.[2]

-

Formaldehyde: Acts as the electrophilic methylene bridge.[2]

-

Pyrrolidine: Serves as the secondary amine component. It can be used as the free base or as its hydrochloride salt.[2]

The causality behind this choice of reaction is its reliability and straightforward mechanism. The reaction proceeds via the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from pyrrolidine and formaldehyde. The acetophenone, under slightly acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.

Caption: Workflow of the Mannich reaction for synthesis.

Experimental Protocol: Mannich Synthesis

This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent and Catalyst: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Add water to the residue and basify with a saturated sodium carbonate solution until pH > 9. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure free base. For the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.

Spectroscopic and Analytical Profile

Definitive characterization relies on a combination of spectroscopic techniques. Based on the molecule's structure, the following spectral data can be predicted:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm. - α-Methylene Protons (-CO-CH₂-): Triplet around δ 3.0-3.3 ppm. - β-Methylene Protons (-CH₂-N-): Triplet around δ 2.8-3.1 ppm. - Pyrrolidine Protons: Multiplets in the range of δ 1.7-2.7 ppm. |

| ¹³C NMR | - Carbonyl Carbon: Signal at δ ~198-200 ppm. - Aromatic Carbons: Signals between δ 128-137 ppm. - Aliphatic Carbons: Signals for the propanone chain and pyrrolidine ring between δ 23-55 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 203. - Key Fragments: m/z = 105 (benzoyl cation), m/z = 84 (pyrrolidinyl methylene cation), m/z = 77 (phenyl cation). |

| IR Spectroscopy | - C=O Stretch (Ketone): Strong absorption band around 1685 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C-N Stretch: Band around 1100-1200 cm⁻¹. |

Chemical Reactivity and Potential Biological Fate

The molecule's reactivity is dominated by its two primary functional groups: the ketone and the tertiary amine.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. A key reaction in a biological context is its reduction to a secondary alcohol, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. This transformation introduces a new chiral center, leading to diastereomeric products.

-

Amine Reactivity: The pyrrolidine nitrogen is basic and will readily form salts, such as the hydrochloride, which often improves crystallinity and water solubility.

-

Metabolic Pathways: For drug development professionals, understanding potential metabolic fate is critical. Based on studies of structurally similar cathinones like α-PVP, two primary metabolic pathways are likely[4]:

-

Reduction of the β-keto group: As mentioned, this forms the corresponding alcohol metabolite.

-

Oxidation of the pyrrolidine ring: Hydroxylation, particularly at the 2''-position, followed by further oxidation can lead to a lactam metabolite, α-(2''-oxo-pyrrolidino)valerophenone.[4]

-

Caption: Potential metabolic pathways of the title compound.

Applications and Research Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest clear areas of utility:

-

Synthetic Intermediate: Its structure is analogous to intermediates used in the synthesis of pharmaceuticals. For example, a related compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, is noted as an intermediate in the synthesis of antihistaminic agents.[5] This highlights its value as a building block for more complex molecules.

-

Medicinal Chemistry Scaffold: The phenyl-amino-ketone scaffold is a well-known pharmacophore. Piperidine and pyrrolidine moieties are prevalent in many pharmaceutical agents, contributing to their pharmacological properties.[6] Derivatives of similar structures have been investigated for activity in neurological disorders and cancer.[6]

Safety and Handling

As a research chemical, this compound requires careful handling.

Hazard Identification: [1]

-

Acute Toxicity: Category 4 (Oral)

-

Skin Corrosion: Category 1

-

Skin Sensitization: Category 1

-

Serious Eye Damage: Category 1

Precautionary Measures: [1]

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.

-

Response:

-

If Swallowed: Get medical help. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical help.

-

-

Storage: Store locked up.

References

-

Belskaya, N. P., Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1023. [Link]

-

National Center for Biotechnology Information. (n.d.). Tirzepatide. In PubChem. Retrieved January 23, 2026, from [Link]

-

Acta Crystallographica Section E. (2008). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. [Link]

-

Chemsrc. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. In PubChem. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

N-M, N., K, I., & K, T. (2015). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3 | Chemsrc [chemsrc.com]

- 3. 833-86-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]

Molecular weight of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

An In-Depth Technical Guide to the Molecular Weight of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Authored by: A Senior Application Scientist

Foreword: The Foundational Importance of Molecular Weight in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of a chemical entity is the bedrock upon which all subsequent investigations are built. Among the most fundamental of these characteristics is the molecular weight. It serves as a primary identifier, a gatekeeper for purity assessments, and a critical parameter in stoichiometric calculations for synthesis and biological assays. This guide provides an in-depth, technically-grounded examination of the molecular weight of this compound, a compound of interest within medicinal chemistry. Our approach moves beyond simple reporting of a value, delving into the causality behind its determination and the self-validating methodologies that ensure scientific integrity.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a phenyl ketone group and a pyrrolidine ring, linked by a propane chain. Understanding its core physicochemical properties is the first step in any rigorous scientific inquiry.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below. These values represent the theoretical and empirically confirmed data points that define the molecule.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-3-pyrrolidin-1-ylpropan-1-one | [1] |

| Synonyms | 3-(1-pyrrolidinyl)propiophenone | [1] |

| CAS Number | 94-39-3 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |

| Average Molecular Weight | 203.28 g/mol | [1][2][3] |

| Monoisotopic Mass | 203.131014166 Da | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [2][3] |

| Boiling Point | 328.6 ± 25.0 °C at 760 mmHg | [3] |

| Melting Point | 156 °C | [2] |

The Principle of Duality: Theoretical Calculation and Experimental Verification

The determination of molecular weight is a two-pronged approach. It begins with a theoretical calculation derived from the molecular formula and is then rigorously confirmed through experimental analysis. This duality is crucial for validating the identity and purity of a synthesized compound.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₃H₁₇NO).

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Average Molecular Weight: 156.143 + 17.136 + 14.007 + 15.999 = 203.285 g/mol

This calculated value serves as our hypothesis. The subsequent experimental workflows are designed to test and confirm this hypothesis with a high degree of certainty.

Core Experimental Workflow: A Self-Validating System

To ensure the highest degree of trustworthiness, we employ a system of orthogonal analytical techniques. Primarily, Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the unique structural framework, thereby validating the molecular formula itself.

Caption: Orthogonal workflow for compound validation.

Mass Spectrometry: Direct Molecular Weight Determination

Mass spectrometry is the cornerstone technique for accurately measuring the molecular weight of a compound.[4][5] It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.[6]

Causality Behind Experimental Choices:

-

Technique Selection (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is chosen to ensure that the analyte is purified immediately before entering the mass spectrometer, removing potential contaminants that could interfere with the measurement.

-

Ionization Method (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of small organic molecule.[7] It minimizes fragmentation, ensuring that the primary species observed is the intact molecular ion, which is critical for unambiguous molecular weight determination.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates.

-

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive ion mode detection.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen in the pyrrolidine ring is readily protonated.

-

Mass Analyzer: Set to scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500).

-

Data Acquisition: Acquire full scan data.

-

Data Interpretation and Validation

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

-

Expected m/z: 203.1310 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 204.1388

-

Result: A prominent peak at or very near m/z 204.14 in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry can provide this mass with high accuracy (typically <5 ppm error), which further validates the elemental composition (C₁₃H₁₇NO).

Caption: Step-by-step LC-MS analysis workflow.

NMR Spectroscopy: Structural and Formulaic Validation

While MS directly measures mass, NMR spectroscopy provides the structural blueprint of the molecule.[8][9] By confirming the carbon-hydrogen framework, NMR validates the molecular formula C₁₃H₁₇NO, thereby independently corroborating the theoretical molecular weight.[10]

Causality Behind Experimental Choices:

-

¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (connectivity).

-

¹³C NMR: Determines the number of unique carbon atoms in the molecule.

-

2D NMR (e.g., HSQC/HMBC): Used to definitively assign proton signals to their directly attached carbons and map long-range correlations, confirming the overall molecular assembly.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If structural ambiguity exists, acquire 2D correlation spectra (e.g., COSY, HSQC).

-

Data Interpretation and Validation

The acquired spectra must be consistent with the proposed structure of this compound:

-

¹H NMR: Should show distinct signals corresponding to the aromatic protons (phenyl group), the aliphatic protons of the propane chain, and the protons on the pyrrolidine ring, with appropriate chemical shifts and splitting patterns.

-

¹³C NMR: Should display the correct number of carbon signals (13, unless there is molecular symmetry).

-

Integration: The integral ratios in the ¹H NMR spectrum must correspond to the number of protons in each environment (e.g., 5H for the phenyl group, 4H for the -CH₂-CH₂- chain, etc.).

Successful interpretation and assignment of all signals in the NMR spectra provide incontrovertible evidence for the structure C₁₃H₁₇NO, which has a calculated molecular weight of 203.28 g/mol . This serves as a powerful, independent validation of the mass spectrometry results.

Conclusion

References

-

Title: 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3 Source: Chemsrc URL: [Link]

-

Title: Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: NMR Spectroscopy Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: A beginner's guide to mass spectrometry–based proteomics Source: Portland Press URL: [Link]

-

Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

Sources

- 1. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | C13H17NO | CID 70034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3 | Chemsrc [chemsrc.com]

- 4. Common molecular weight detection methods used in the biopharmaceutical field [en.biotech-pack.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. portlandpress.com [portlandpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one and its Common Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, widely known in scientific literature by its synonym α-Pyrrolidinopropiophenone (α-PPP). This document delves into the compound's nomenclature, chemical properties, synthesis methodologies, pharmacological profile, and its applications as a research tool. As a member of the substituted cathinone class, α-PPP has garnered significant interest for its potent stimulant effects, primarily mediated through the inhibition of dopamine and norepinephrine reuptake. This guide aims to be an essential resource for professionals in pharmacology, medicinal chemistry, and neuroscience by consolidating key technical data, outlining experimental protocols, and contextualizing its scientific relevance.

Nomenclature and Chemical Identification

This compound is a synthetic compound belonging to the pyrrolidinophenone class of stimulants. Due to its complex chemical name, a variety of synonyms and identifiers are used in scientific and commercial contexts. Establishing a clear understanding of this nomenclature is critical for accurate literature review and chemical sourcing.

Common Synonyms and Trivial Names:

-

α-Pyrrolidinopropiophenone (α-PPP) : This is the most common trivial name used in pharmacological and forensic literature.

-

3-(1-Pyrrolidinyl)propiophenone : A descriptive chemical name often found in chemical supplier catalogs.

-

1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)- : An alternative chemical name.

-

PPP : An abbreviated form of α-Pyrrolidinopropiophenone.

Chemical Identifiers:

A consistent set of chemical identifiers is crucial for unambiguous identification in databases and regulatory documents.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 94-39-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₇NO | PubChem[1] |

| Molecular Weight | 203.28 g/mol | PubChem[1] |

| InChI Key | WRSWNYCNECGVNL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CCN(C1)CCC(=O)C2=CC=CC=C2 | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source |

| Appearance | Crystalline solid | Cayman Chemical[2] |

| Boiling Point | 328.6 ± 25.0 °C at 760 mmHg | ChemSrc[3] |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[3] |

| Solubility | Soluble in DMF (3 mg/ml), DMSO (5 mg/ml), Ethanol (3 mg/ml), Methanol (1 mg/ml), PBS (pH 7.2) (10 mg/ml) | Cayman Chemical[2] |

| pKa (Strongest Basic) | 9.5 (Predicted) | N/A |

| LogP | 2.1 (Predicted) | PubChem[1] |

Synthesis Methodologies

The synthesis of this compound and its analogs is most commonly achieved through the Mannich reaction, a classic method in organic chemistry for the aminomethylation of an acidic proton located alpha to a carbonyl group.

The Mannich Reaction: A General Overview

The Mannich reaction is a three-component condensation involving:

-

An active hydrogen compound (in this case, acetophenone).

-

Formaldehyde.

-

A primary or secondary amine (in this case, pyrrolidine).

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and pyrrolidine, which then acts as an electrophile and reacts with the enol form of acetophenone.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(1-pyrrolidinyl)propiophenone hydrochloride

A Note to the Researcher: Direct pharmacological data for 3-(1-pyrrolidinyl)propiophenone hydrochloride is not extensively available in peer-reviewed literature. One material safety data sheet even suggests the compound is not bioactive. However, the propiophenone scaffold, particularly when substituted with a pyrrolidinyl group, is a well-established pharmacophore found in a variety of biologically active compounds. This guide, therefore, leverages the principles of structure-activity relationships (SAR) to provide a comprehensive overview of the predicted biological activities of 3-(1-pyrrolidinyl)propiophenone hydrochloride based on the known pharmacology of its structural analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action and providing detailed protocols for empirical validation.

Part 1: Structural Context and Predicted Pharmacological Profile

3-(1-pyrrolidinyl)propiophenone hydrochloride belongs to the broader class of synthetic cathinones. Cathinone is the β-keto analog of amphetamine, and synthetic derivatives often exhibit psychomotor stimulant properties.[1] The core structure consists of a propiophenone backbone with a pyrrolidine ring attached to the β-carbon. This structural motif is shared by several psychoactive substances, suggesting that 3-(1-pyrrolidinyl)propiophenone hydrochloride could interact with monoamine transporters.[1]

Predicted Mechanism of Action: Monoamine Transporter Inhibition

Many pyrrolidine-containing cathinones are potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to enhanced downstream signaling.[1][2] This is the primary mechanism behind the stimulant effects of many synthetic cathinones.[1]

It is hypothesized that 3-(1-pyrrolidinyl)propiophenone hydrochloride acts as a monoamine reuptake inhibitor. The pyrrolidine ring is a common feature in many potent DAT and NET inhibitors. The interaction with these transporters is a critical area for experimental investigation.

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Potential Neurological and Behavioral Effects

Based on the pharmacology of related synthetic cathinones, 3-(1-pyrrolidinyl)propiophenone hydrochloride could elicit a range of neurological and behavioral effects, including:

-

Psychomotor Stimulation: Increased locomotor activity is a hallmark of many monoamine reuptake inhibitors.[1]

-

Rewarding Properties: By increasing dopamine levels in reward-related brain circuits, the compound may have abuse potential.

-

Cognitive Effects: Monoamines play a crucial role in attention, executive function, and mood.[3][4]

Potential Cardiovascular Effects

A significant concern with synthetic cathinones is their potential for cardiotoxicity.[5][6] The increased levels of norepinephrine can lead to:

These effects are often dose-dependent and represent a critical safety consideration in the development of any compound with this scaffold.

Other Potential Biological Activities

While the primary predicted activity is related to monoamine transporter inhibition, the propiophenone scaffold has been explored for other therapeutic applications:

-

Antidiabetic Properties: Some propiophenone derivatives have been investigated as potential antidiabetic agents.[9]

-

Neuroprotective Effects: Certain derivatives have shown potential in protecting neurons from damage.[10][11][12]

These alternative activities, while less probable based on the immediate structural analogs, should not be entirely discounted without empirical testing.

Part 2: Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for key experiments to validate the predicted biological activities of 3-(1-pyrrolidinyl)propiophenone hydrochloride.

In Vitro Assessment of Monoamine Transporter Inhibition

Rationale: This assay is fundamental to confirming the primary hypothesized mechanism of action. It provides quantitative data on the compound's potency and selectivity for DAT, NET, and SERT.

Methodology:

-

Cell Culture: Maintain stable cell lines expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters in appropriate culture media.

-

Assay Preparation:

-

Plate the cells in a 96-well format and allow them to reach confluency.

-

Prepare a range of concentrations of 3-(1-pyrrolidinyl)propiophenone hydrochloride and known inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) in a suitable buffer.

-

-

Inhibition Assay:

-

Wash the cells with buffer.

-

Pre-incubate the cells with the test compound or control for 10-15 minutes at room temperature.[13]

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.[13]

-

Incubate for a short period (e.g., 10 minutes) to allow for substrate uptake.[13]

-

-

Termination and Measurement:

-

Rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow: In Vitro Monoamine Transporter Inhibition Assay

Caption: Workflow for determining monoamine transporter inhibition.

In Vivo Assessment of Locomotor Activity

Rationale: This behavioral assay provides an in vivo measure of the compound's stimulant or sedative effects.

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

-

Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track movement.[14][15]

-

Procedure:

-

Administer 3-(1-pyrrolidinyl)propiophenone hydrochloride or vehicle (e.g., saline) via intraperitoneal (IP) injection.

-

Immediately place the mice individually into the locomotor activity chambers.[15]

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).[15]

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

In Vivo Assessment of Rewarding Properties using Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a standard preclinical model to assess the rewarding or aversive properties of a drug.[16][17]

Methodology:

-

Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[16]

-

Pre-Conditioning (Day 1):

-

Place each mouse in the central chamber and allow free access to all chambers for 15 minutes.

-

Record the time spent in each chamber to establish baseline preference.

-

-

Conditioning (Days 2-5):

-

On alternate days, administer the test compound and confine the mouse to one of the outer chambers for 30 minutes.

-

On the intervening days, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes.[16]

-

-

Post-Conditioning (Day 6):

-

Place the mouse in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning phases.

-

A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests rewarding properties.

-

Part 3: Data Presentation and Interpretation

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 3-(1-pyrrolidinyl)propiophenone hydrochloride and a known reference compound, cocaine, from an in vitro monoamine transporter inhibition assay.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 3-(1-pyrrolidinyl)propiophenone HCl | 150 | 75 | >1000 |

| Cocaine | 250 | 300 | 350 |

Interpretation: In this hypothetical scenario, 3-(1-pyrrolidinyl)propiophenone hydrochloride is a more potent inhibitor of DAT and NET than cocaine, with low affinity for SERT. This profile is consistent with many stimulant synthetic cathinones.

In Vivo Data Summary (Hypothetical)

The following table summarizes hypothetical results from a locomotor activity study.

| Treatment | Dose (mg/kg, IP) | Total Distance Traveled (cm) |

| Vehicle | - | 1500 ± 200 |

| 3-(1-pyrrolidinyl)propiophenone HCl | 1 | 2500 ± 300 |

| 3-(1-pyrrolidinyl)propiophenone HCl | 3 | 4500 ± 400 |

| 3-(1-pyrrolidinyl)propiophenone HCl | 10 | 7000 ± 600 |

*p < 0.05 compared to vehicle

Interpretation: This hypothetical data suggests that 3-(1-pyrrolidinyl)propiophenone hydrochloride produces a dose-dependent increase in locomotor activity, which is indicative of a stimulant effect.

Part 4: Conclusion and Future Directions

While direct evidence for the biological activity of 3-(1-pyrrolidinyl)propiophenone hydrochloride is currently lacking in the scientific literature, its structural similarity to known synthetic cathinones provides a strong basis for predicting its pharmacological profile. The primary hypothesis is that this compound functions as a monoamine reuptake inhibitor with a preference for the dopamine and norepinephrine transporters. This mechanism would likely result in psychomotor stimulant effects and potential cardiovascular side effects.

Further research is essential to empirically validate these predictions. The experimental protocols outlined in this guide provide a clear path forward for characterizing the in vitro and in vivo pharmacology of this compound. A thorough understanding of its potency, selectivity, and safety profile is crucial for any future development efforts. Additionally, exploring its potential in other therapeutic areas, such as neuroprotection or diabetes, could reveal novel applications for this chemical scaffold.

References

-

Bardo, M. T., Rowlett, J. K., & Harris, M. J. (n.d.). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 73, 118-126.

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 5, 100856.

- Caparrotta, L., & Basile, G. (2022). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives. Toxics, 10(10), 579.

- Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of cortical circuits and cognition.

- Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.

- Gould, T. D. (Ed.). (2009). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume I. Humana Press.

- Itoh, K., Satoh, T., & Ishii, T. (2007). Neuroprotective Effects of Phenylenediamine Derivatives Independent of an Antioxidant Pathway in Neuronal HT22 Cells. Neuroscience Letters, 420(2), 134-138.

- Jaramillo Flautero, A. M., Novák, C., & Prigge, M. (2024). Locomotion test for mice. protocols.io.

- Kumar, A., Singh, R., & Mahajan, M. P. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1970.

- Li, Y., Li, X., & Zhang, C. (2021). Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway. Neurotoxicity Research, 39(6), 1845-1857.

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

- O'Connor, A. D., & Padilla-Jones, A. (2024). Cardiac manifestations of post-acute withdrawal syndrome from a history of synthetic cathinone and opioid use. Medical Journal of Malaysia, 79(6), 724-730.

-

Patsnap. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work? Retrieved from [Link]

- Prus, A. J., & Bardo, M. T. (2009). Conditioned Place Preference. In T. D. Gould (Ed.), Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume I (pp. 105-115). Humana Press.

- Simmler, L. D., Buser, T. A., & Donzelli, M. (2013). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 38(7), 1195-1205.

- Tsai, C.-F., Hsieh, Y.-W., & Chen, J.-H. (2020).

- van der Walt, A., & den Hollander, B. (2024). Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review. Cardiovascular Toxicology, 24(1), 1-13.

- Vella, S., & Zammit, C. (2022). Synthetic cathinones and cardiotoxicity risks Letter. La Clinica Terapeutica, 173(6), 524-525.

- Wall, S. C., & Messing, R. O. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1626-1634.

- Wise, R. A. (2004). Dopamine, learning and motivation. Nature Reviews Neuroscience, 5(6), 483-494.

- York, J. M., Blevins, N. A., & McNeil, L. K. (2013). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments, (74), e50252.

- Zernig, G., Pinheiro, B. S., & Baphomet, N. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

-

Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 5. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaterapeutica.it [clinicaterapeutica.it]

- 7. e-mjm.org [e-mjm.org]

- 8. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biological Activity of 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

Executive Summary

This technical guide provides a comprehensive investigation into the biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, a class of Mannich bases with significant potential in drug discovery and development. These compounds, synthesized through the versatile Mannich reaction, have demonstrated promising cytotoxic and antifungal properties. Their mechanism of action is multifaceted, primarily attributed to their ability to act as prodrugs, forming reactive α,β-unsaturated ketones that can alkylate biological nucleophiles, and their capacity to inhibit DNA topoisomerase I. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and structure-activity relationships of these compounds. We will delve into detailed experimental protocols for key biological assays, present quantitative data to support the findings, and explore future research directions for this promising class of molecules.

Introduction to 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

Chemical Structure and Properties

The core structure of 1-aryl-3-phenethylamino-1-propanone hydrochlorides consists of an aryl group and a phenethylamino moiety connected by a three-carbon propanone backbone. The hydrochloride salt form enhances the solubility and stability of these compounds. The variability of the substituent on the aryl ring (Ar) allows for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.

Significance in Medicinal Chemistry

As Mannich bases, these compounds are the product of the aminoalkylation of an acidic proton located alpha to a carbonyl group. This class of compounds has garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] A key aspect of their biological activity is their potential to act as prodrugs. In a biological environment, they can undergo deamination to generate highly reactive α,β-unsaturated ketones.[3] These vinyl ketones are potent Michael acceptors, capable of alkylating nucleophilic residues, such as the thiol groups of cysteine in proteins, thereby disrupting cellular function.[3]

Synthesis and Characterization

The Mannich Reaction: A Versatile Tool

The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides is efficiently achieved through the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen-containing compound (an acetophenone derivative), an aldehyde (paraformaldehyde), and a primary or secondary amine (phenethylamine hydrochloride).[4]

Caption: General scheme of the Mannich reaction for the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides.

Optimized Synthesis Protocol

Optimal yields (87-98%) for the synthesis of these compounds have been achieved using a specific molar ratio of reactants and a suitable reaction medium.[3][4]

Protocol: Synthesis of a Representative 1-Aryl-3-phenethylamino-1-propanone Hydrochloride

-

Reactant Preparation: In a round-bottom flask, combine the substituted acetophenone (1 mmol), paraformaldehyde (1.2 mmol), and phenethylamine hydrochloride (1 mmol).

-

Solvent Addition: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Reflux the mixture with stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product, which often precipitates as the hydrochloride salt, can be collected by filtration.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 1-aryl-3-phenethylamino-1-propanone hydrochloride.

Physicochemical Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

Cytotoxic and Anticancer Activity

A significant body of research has highlighted the potential of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as cytotoxic and anticancer agents.[1][2][3]

Mechanism of Action: A Dual Threat

The anticancer activity of these compounds appears to stem from at least two distinct mechanisms:

As previously mentioned, these Mannich bases can undergo deamination in physiological conditions to form α,β-unsaturated ketones.[3] These reactive intermediates can then covalently bind to and inactivate key cellular proteins and enzymes through Michael addition, leading to cellular stress and apoptosis.

Caption: Proposed mechanism of action via deamination and subsequent alkylation of cellular nucleophiles.

Several therapeutically important anticancer drugs target DNA topoisomerases, enzymes that regulate DNA topology.[2] Studies have shown that 1-aryl-3-phenethylamino-1-propanone hydrochlorides can interfere with the activity of mammalian DNA topoisomerase I.[2] For instance, a compound with a hydroxy substituent on the phenyl ring exhibited significant inhibition of this enzyme.[2]

In Vitro Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, demonstrating their potential as anticancer agents.

| Compound/Substituent | Cell Line | IC50 (µM) | Reference |

| 1-Aryl-3-phenethylamino-1-propanone series | PC-3 (Prostate Cancer) | 8.2 - 32.1 | [2] |

| 4-Hydroxy | PC-3 (Prostate Cancer) | - (42% Topo I inhibition) | [2] |

| 1-Aryl-3-isopropylamino-1-propanone series | Huh-7 (Hepatoma) | More potent than 5-FU | [1] |

| 1-Aryl-3-butylamino-1-propanone series | Jurkat (T-lymphocyte) | More potent than 5-FU | [5] |

| 4-Bromo | Jurkat (T-lymphocyte) | Potent | [5] |

| L6 (Myoblasts) | Potent | [5] |

Note: 5-FU (5-fluorouracil) is a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR) for Cytotoxicity

The cytotoxic potency of these compounds is significantly influenced by the nature of the substituent on the aryl ring.

-

Electron-withdrawing groups: Halogen substituents (e.g., chloro, bromo, fluoro) on the aryl ring generally enhance cytotoxic activity. The 4-bromo derivative of a related series was found to be particularly potent.[5]

-

Lipophilicity: A positive correlation between the lipophilicity (Log P) and cytotoxic activity has been observed in some series, suggesting that increased membrane permeability may lead to higher efficacy.[5]

-

Amine Moiety: The nature of the amine substituent also plays a role, with studies on isopropylamino and butylamino analogs also showing significant cytotoxicity.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the 1-aryl-3-phenethylamino-1-propanone hydrochlorides and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

In addition to their anticancer properties, 1-aryl-3-phenethylamino-1-propanone hydrochlorides have demonstrated notable antimicrobial activity, particularly against fungal pathogens.

Antifungal Properties

A study investigating the antifungal activity of a series of these compounds revealed their efficacy against a panel of human and plant pathogenic fungi.[6][7]

| Compound/Substituent | Fungal Strain | MIC (µg/mL) | Reference |

| 1-Aryl-3-phenethylamino-1-propanone series | Microsporum canis | Potent | [6][7] |

| 4-Nitro | Aspergillus flavus | Similar to Nystatin | [6][7] |

| Phenyl | Rhizoctonia solani | 50 | [6] |

| 4-Fluorophenyl | Rhizoctonia solani | 25 | [6] |

| 2,4-Dichlorophenyl | Microsporum canis | 12.5 | [6] |

Note: Nystatin is a standard antifungal medication.

Antibacterial Properties (Current Research Gaps)

While the broader class of Mannich bases is known to possess antibacterial activity, specific data on the antibacterial effects of 1-aryl-3-phenethylamino-1-propanone hydrochlorides against a range of bacterial strains are currently limited. This represents a significant area for future research to fully elucidate the antimicrobial spectrum of these compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuropharmacological Potential: An Area for Future Investigation

The Phenethylamine Core: A Link to Neuroactivity

The presence of the phenethylamine scaffold in these molecules is noteworthy, as phenethylamine and its derivatives are known to have significant neuropharmacological effects. They can act as neuromodulators or neurotransmitters in the central nervous system. While no specific studies have yet been published on the neuropharmacological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, their structural similarity to known neuroactive compounds suggests that this is a promising avenue for future research.

Future Research Directions

To explore the neuropharmacological potential of this class of compounds, future studies could include:

-

Receptor Binding Assays: To determine the affinity of the compounds for various CNS receptors (e.g., dopamine, serotonin, norepinephrine receptors).

-

Neurotransmitter Reuptake Inhibition Assays: To assess the ability of the compounds to inhibit the reuptake of key neurotransmitters.

-

In Vivo Behavioral Studies: To evaluate the effects of the compounds on animal models of neurological and psychiatric disorders.

Conclusion and Future Perspectives

1-Aryl-3-phenethylamino-1-propanone hydrochlorides represent a versatile and promising class of compounds with demonstrated cytotoxic and antifungal activities. Their straightforward synthesis, coupled with the potential for diverse biological effects, makes them attractive candidates for further development as therapeutic agents. The existing data on their cytotoxicity against various cancer cell lines and their efficacy against fungal pathogens underscore their potential as leads for novel anticancer and antifungal drugs.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. This includes further modifications of the aryl and phenethylamino moieties. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. Furthermore, the unexplored neuropharmacological potential of this chemical class warrants investigation, which could open up new avenues for their application in the treatment of central nervous system disorders.

References

-

Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579–2588. [Link]

-

Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579–2588. [Link]

-

Dimmock, J. R., et al. (2010). The Design and Cytotoxic Evaluation of Some 1-Aryl-3-isopropylamino-1-propanone Hydrochlorides towards Human Huh-7 Hepatoma Cells. Archiv der Pharmazie, 343(11), 625-633. [Link]

-

Gül, H. İ., et al. (2009). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung, 59(1), 39-43. [Link]

-

Gül, H. İ., et al. (2008). Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells. Arzneimittelforschung, 58(10), 529-532. [Link]

-

Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(6), 877-887. [Link]

-

Gül, H. İ., et al. (2008). Synthesis and Antifungal Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols. Archiv der Pharmazie, 341(12), 773-778. [Link]

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for measuring cell viability and proliferation. Methods in Molecular Biology, 716, 1-12.

-

Gül, H. İ., et al. (2008). Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. Arzneimittelforschung, 58(12), 643-648. [Link]

Sources

- 1. The Design and Cytotoxic Evaluation of Some 1-Aryl-3-isopropylamino-1-propanone Hydrochlorides towards Human Huh-7 Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

Proposed mechanism of action for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

An In-Depth Technical Guide to the Proposed Mechanism of Action for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (α-PPP)

Abstract

This compound, more commonly known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant of the cathinone class. Structurally related to compounds like α-PVP ("flakka"), its psychostimulant properties stem from a distinct and potent interaction with the central nervous system's monoamine regulatory systems. This technical guide synthesizes current research to elucidate the primary molecular mechanism of action for α-PPP. The core of its activity lies in its function as a potent and selective reuptake inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters. Unlike some related cathinones, α-PPP acts as a pure uptake blocker rather than a substrate-releasing agent. This guide will detail the molecular interactions, downstream signaling effects, structure-activity relationships, and the key experimental protocols required to validate this mechanism.

Introduction and Pharmacological Context

α-Pyrrolidinopropiophenone (α-PPP) is a member of the pyrovalerone family of synthetic cathinones, which are derivatives of the naturally occurring alkaloid cathinone found in the Catha edulis plant.[1] These compounds are characterized by a pyrrolidine ring, which significantly influences their pharmacological profile. α-PPP and its analogues are known for producing powerful stimulant effects, including increased alertness, euphoria, and locomotor activity.[2][3] Understanding its precise mechanism of action is critical for predicting its abuse liability, developing potential therapeutic interventions for addiction, and informing public health and regulatory policies.[1]

The primary hypothesis, strongly supported by in vitro data, is that α-PPP exerts its effects by blocking the presynaptic reuptake of dopamine and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing downstream signaling.[1][4]

Primary Molecular Target: Monoamine Transporters

The central mechanism of action for α-PPP is the potent and selective inhibition of presynaptic dopamine and norepinephrine reuptake transporters.[1] These transporters, DAT and NET, are transmembrane proteins responsible for clearing their respective neurotransmitters from the synapse, thus terminating the signal.[5] By blocking this reuptake process, α-PPP effectively prolongs the presence and action of dopamine and norepinephrine in the synapse.

Crucially, studies demonstrate that α-PPP has a significantly lower affinity for the serotonin transporter (SERT).[4][6] This selectivity for DAT and NET over SERT is a hallmark of many pyrovalerone cathinones and is a key determinant of their specific psychostimulant effects and high abuse potential.[4][6] Furthermore, α-PPP acts as a pure transporter inhibitor (a "blocker") and does not induce monoamine efflux or release, distinguishing it from other stimulants like amphetamine.[4]

Quantitative Analysis of Transporter Inhibition

The potency of α-PPP at the monoamine transporters has been quantified through in vitro assays, typically yielding IC₅₀ values (the concentration of the drug that inhibits 50% of transporter activity).

| Transporter | Inhibition Potency (IC₅₀) | Selectivity Ratio (DAT vs. SERT) | Reference |

| Dopamine Transporter (DAT) | Potent (low micromolar to nanomolar range) | \multirow{3}{*}{High} | [4] |

| Norepinephrine Transporter (NET) | Potent (low micromolar to nanomolar range) | [4] | |

| Serotonin Transporter (SERT) | Low Potency (significantly higher IC₅₀) | [4][6] |

Note: Specific IC₅₀ values can vary between studies depending on the assay conditions (e.g., rat brain synaptosomes vs. transfected HEK293 cells). However, the relative potency (DAT ≈ NET >> SERT) is consistent.

Structure-Activity Relationships (SAR)

The potency of pyrovalerone cathinones is heavily influenced by the length of the α-alkyl chain.[4][7]

-

α-PPP (Propiophenone): Features a methyl group extension from the α-carbon.

-

α-PVP (Valerophenone): Features a propyl group extension.

-

α-PHP (Hexanophenone): Features a butyl group extension.

Studies consistently show that extending the alkyl chain length from α-PPP to α-PVP and α-PHP progressively increases the inhibitory potency at both DAT and NET.[4] This suggests that the longer alkyl chain allows for a more favorable interaction within the binding pocket of these transporters.

Downstream Signaling and Physiological Effects

The inhibition of DAT and NET by α-PPP initiates a cascade of neurochemical events that culminate in its characteristic stimulant effects.

-

Binding and Inhibition: α-PPP binds to the outward-facing conformation of DAT and NET on the presynaptic neuron.

-

Accumulation of Neurotransmitters: With reuptake blocked, dopamine and norepinephrine accumulate in the synaptic cleft.

-

Enhanced Postsynaptic Receptor Activation: The elevated concentrations of these neurotransmitters lead to increased and prolonged activation of postsynaptic dopamine (e.g., D1, D2) and adrenergic receptors.

-

Physiological Response: This enhanced signaling in key brain circuits, such as the mesolimbic dopamine pathway, produces the classic effects of psychostimulants: increased locomotor activity, euphoria, and reinforcing properties (abuse liability).[1][7]

Signaling Pathway Diagram

Caption: Proposed mechanism of α-PPP action in a monoaminergic synapse.

Experimental Validation Protocols

The proposed mechanism of action is validated through a series of well-established in vitro and in vivo assays. These protocols form a self-validating system, where the results of molecular assays predict the neurochemical and behavioral outcomes.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

Objective: To quantify the potency (IC₅₀) of α-PPP at DAT, NET, and SERT.

Causality: This assay directly measures the compound's ability to interfere with the primary function of the monoamine transporters. The use of cells expressing only a single transporter type ensures that the measured effect is specific to that target.[8]

Methodology (using transfected HEK293 cells):

-

Cell Culture: Maintain separate cultures of Human Embryonic Kidney (HEK293) cells stably transfected to express human DAT (hDAT), hNET, or hSERT.

-

Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of α-PPP (e.g., from 1 nM to 100 µM) or a known inhibitor (e.g., cocaine for DAT) as a positive control.

-

Initiation of Uptake: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a fixed concentration and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process and remove extracellular radiotracer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., nomifensine for DAT/NET, fluoxetine for SERT). Subtract non-specific uptake from all measurements. Plot the percent inhibition of specific uptake against the log concentration of α-PPP and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow: Transporter Inhibition Assay

Caption: Step-by-step workflow for the in vitro monoamine uptake inhibition assay.

Protocol 2: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular dopamine and norepinephrine concentrations in the brain of a living animal following α-PPP administration.

Causality: This experiment provides a direct neurochemical correlate to the in vitro findings. If α-PPP is a DAT/NET inhibitor, its systemic administration should lead to a measurable increase in these neurotransmitters in target brain regions like the nucleus accumbens or prefrontal cortex.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable extracellular neurotransmitter levels.

-

Drug Administration: Administer α-PPP to the animal (e.g., via intraperitoneal injection).

-

Post-injection Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration and plot over time.

Metabolism

α-PPP undergoes extensive metabolism in the body. While a full metabolic profile is complex, key biotransformations have been identified. Metabolites of α-PPP can include 2′′-oxo-PPP, 4′-hydroxy-PPP, cathinone, and norpseudoephedrine.[1] It is important for researchers to consider that some of these metabolites may possess their own biological activity, potentially contributing to or prolonging the overall pharmacological effects of the parent compound.[1]

Conclusion

The proposed mechanism of action for this compound (α-PPP) is robustly supported by a convergence of scientific evidence. It functions as a potent and selective monoamine reuptake inhibitor with a strong preference for the dopamine and norepinephrine transporters over the serotonin transporter. This action as a pure transporter blocker, rather than a releasing agent, leads to a significant increase in synaptic concentrations of dopamine and norepinephrine. This elevated monoaminergic tone in critical brain circuits is the direct cause of its powerful psychostimulant and reinforcing effects. The validation of this mechanism through standardized in vitro and in vivo assays provides a clear and coherent model of its neuropharmacological activity.

References

-

Taffe, M. A., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Drug and Alcohol Dependence, 227, 108910. [Link]

-

Sousa, J., et al. (2023). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. Pharmaceuticals, 16(5), 754. [Link]

-

Gannon, B. M., et al. (2018). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 9, 115. [Link]

-

Wikipedia. (2023). Ariadne (drug). [Link]

-

Eshleman, A. J., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2820–2832. [Link]

-

Wikipedia. (2023). α-Pyrrolidinohexiophenone. [Link]

-

Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3497–3508. [Link]

-

Wikipedia. (2023). α-Pyrrolidinopropiophenone. [Link]

-

Risch, N., et al. (2009). Interaction Between the Serotonin Transporter Gene (5-HTTLPR), Stressful Life Events, and Risk of Depression: A Meta-analysis. JAMA, 301(23), 2462–2471. [Link]

-

Hasenhuetl, P. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]

-

Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3497-3508. [Link]

-

Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. [Link]

-

Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 796(2), 265-278. [Link]

-

ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. [Link]

-

ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

-

Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

-

Bassi, M., et al. (2025). α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications. Drug and Alcohol Dependence, 269, 112596. [Link]

Sources

- 1. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]

- 2. α-Pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]

- 3. binasss.sa.cr [binasss.sa.cr]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]